4-Amino-2-[(diethylamino)methyl]phenol, often abbreviated as ADOC in scientific literature, is a small organic molecule that has garnered interest for its potential medical and industrial applications. [] While its chemical structure allows it to be classified as an aromatic amine and phenol, its activity as a reactivator of nerve agent-inhibited acetylcholinesterase has been a primary focus of research. [, ] Notably, unlike traditional reactivators that rely on pyridinium oximes, ADOC functions without an oxime moiety, potentially offering advantages in crossing the blood-brain barrier. [, ] This characteristic has positioned ADOC as a lead compound for developing novel treatments for organophosphate poisoning. [, ]
Beyond its medical relevance, ADOC also finds utility in the industrial sector as a component in hair dye formulations. [, ] When combined with specific coupler components, ADOC contributes to achieving desired color outcomes, particularly in the black-brown spectrum, while also enhancing the longevity and resilience of the color against fading due to light exposure or shampooing. []
4-Amino-2-[(Diethylamino)Methyl]Phenol is an organic compound with the molecular formula . It is classified as a phenolic compound characterized by the presence of both an amino group and a diethylamino group attached to a benzene ring. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry, where it is investigated for its reactivating properties against organophosphate-inhibited acetylcholinesterase, making it relevant for treating certain types of poisoning and nerve agent exposure.
The synthesis of 4-Amino-2-[(Diethylamino)Methyl]Phenol typically follows a multi-step process:
In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors that precisely control reaction conditions like temperature and pressure.
The molecular structure of 4-Amino-2-[(Diethylamino)Methyl]Phenol features a phenolic core with an amino group at the para position relative to the hydroxyl group, and a diethylamino group at the ortho position. The structural representation can be summarized as follows:
This arrangement contributes to its unique reactivity and biological activity.
4-Amino-2-[(Diethylamino)Methyl]Phenol can undergo several chemical reactions:
The mechanism of action for 4-Amino-2-[(Diethylamino)Methyl]Phenol primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The presence of the diethylamino group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-Amino-2-[(Diethylamino)Methyl]Phenol has diverse applications across multiple scientific domains:
This compound's unique structure and functional groups contribute significantly to its versatility in research and industrial applications.
Systematic Naming and Identifiers: This compound is systematically named 4-amino-2-(diethylaminomethyl)phenol, reflecting its core phenolic ring substituted with an amino group at position 4 and a diethylaminomethyl moiety at position 2. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.27 g/mol. Key identifiers include:
Table 1: Standard Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-Amino-2-(diethylaminomethyl)phenol |
| CAS No. | 51387-92-9 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| SMILES | CCN(CC)CC1=C(C=CC(=C1)N)O |
Functional Group Characteristics: The molecule integrates three key functional groups:
Physicochemical Properties: The compound exhibits a partition coefficient (XLogP3) of 1.5, indicating moderate lipophilicity. It typically appears as a solid and requires storage under inert conditions at 2–8°C to prevent degradation [9].
Synthetic Origins: The compound emerged from Mannich reaction chemistry in the mid-20th century, a method that introduces aminomethyl groups to phenols. Standard synthesis involves:
Evolution of Applications: Initially studied as a chemical intermediate, its role expanded significantly with the discovery of its biological activity:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: